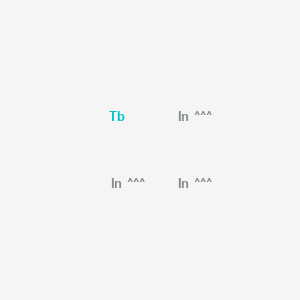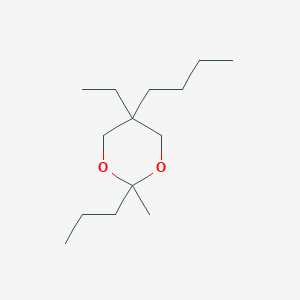![molecular formula C19H15NO B14727535 4-Oxospiro[cyclohexane-1,9'-fluorene]-3-carbonitrile CAS No. 6629-86-3](/img/structure/B14727535.png)
4-Oxospiro[cyclohexane-1,9'-fluorene]-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Oxospiro[cyclohexane-1,9’-fluorene]-3-carbonitrile is a spirocyclic compound characterized by a unique structure where a cyclohexane ring is fused to a fluorene moiety through a spiro linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Oxospiro[cyclohexane-1,9’-fluorene]-3-carbonitrile typically involves the reaction of fluorene derivatives with cyclohexanone under specific conditions. One common method is the Corey–Chaykovsky reaction, where fluorene-9-one azine reacts with dimethyloxosulfonium methylide to yield the spiro compound . The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the formation of the spiro linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
4-Oxospiro[cyclohexane-1,9’-fluorene]-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce functional groups like halides or alkyl groups.
Wissenschaftliche Forschungsanwendungen
4-Oxospiro[cyclohexane-1,9’-fluorene]-3-carbonitrile has several scientific research applications:
Wirkmechanismus
The mechanism by which 4-Oxospiro[cyclohexane-1,9’-fluorene]-3-carbonitrile exerts its effects depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The spirocyclic structure can enhance the compound’s stability and specificity, allowing it to effectively engage with its targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5′-Oxospiro-(fluorene-9,4′-imidazolidine)-2′-thione:
Spiro[cyclopropane-1,9′-fluorene]: Another spirocyclic compound with a different ring system, used in various synthetic and biological studies.
Uniqueness
4-Oxospiro[cyclohexane-1,9’-fluorene]-3-carbonitrile is unique due to its specific combination of a cyclohexane ring and a fluorene moiety, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in the development of novel compounds with tailored functionalities for specific applications .
Eigenschaften
CAS-Nummer |
6629-86-3 |
|---|---|
Molekularformel |
C19H15NO |
Molekulargewicht |
273.3 g/mol |
IUPAC-Name |
2-oxospiro[cyclohexane-5,9'-fluorene]-1-carbonitrile |
InChI |
InChI=1S/C19H15NO/c20-12-13-11-19(10-9-18(13)21)16-7-3-1-5-14(16)15-6-2-4-8-17(15)19/h1-8,13H,9-11H2 |
InChI-Schlüssel |
VDRRXNAIHJYORG-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2(CC(C1=O)C#N)C3=CC=CC=C3C4=CC=CC=C24 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(Dimethylhydrazinylidene)methyl]phenol](/img/structure/B14727468.png)
![[4-(2-Hydroxypropoxy)phenyl]arsonous acid](/img/structure/B14727475.png)

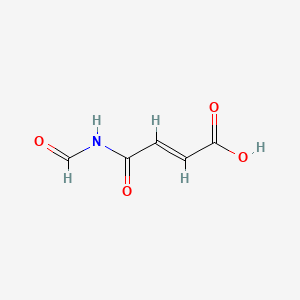

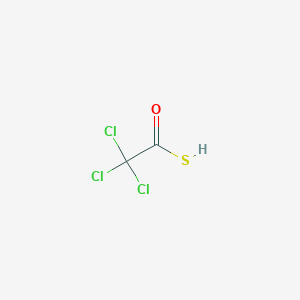

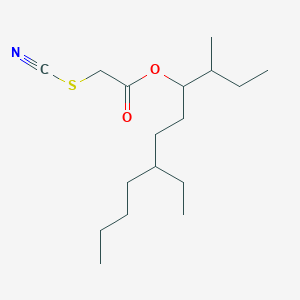
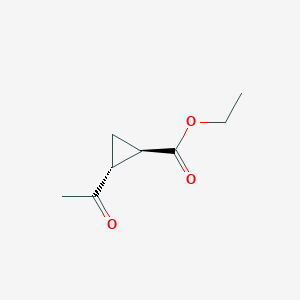
![Benzo[13,14]pentapheno[3,4,5-def]isoquinoline-1,3,8(2H)-trione](/img/structure/B14727504.png)

